2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole
Overview
Description
2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C16H11FN2OS and its molecular weight is 298.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.05761231 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by acting as a radiosensitizer . Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy. They work by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, thus leading to cell death .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA repair and cell death . By inhibiting DNA repair mechanisms and inducing the generation of free radicals, the compound disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
Its considerable in vitro anticancer activity suggests that it has favorable bioavailability .
Result of Action
The compound exhibits considerable in vitro anticancer activity against the Hep G2 cell line . It has also shown effectiveness against both parental melanoma cell lines . The presence of sulfonamide in combination with methoxy substitution enhances DNA fragmentation, thereby acting as an effective derivative for hepatocellular carcinoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic nature of cancer cells can reduce the effectiveness of radiation therapy . The compound can overcome this by acting as a radiosensitizer .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been found to interact with various enzymes and proteins, contributing to its biochemical reactions . For instance, it has been reported to exhibit considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line . The presence of sulfonamide in combination with methoxy substitution in this compound has been found to enhance DNA fragmentation, thereby acting as an effective derivative for Hepatocellular carcinoma .
Cellular Effects
In terms of cellular effects, this compound has been found to have a significant impact on various types of cells and cellular processes . For instance, it has been reported to exhibit considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to exhibit radiosensitizing activity over the Hep G2 cell line at 4 Gy, with the comet formed at 0.054 μM . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported to exhibit considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line .
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c1-20-12-6-7-14-15(8-12)21-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYEYNWLFPVHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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